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Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical

regulator of the innate immune system, primarily through its role in hydrolyzing the cyclic

dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the STING (Stimulator

of Interferon Genes) pathway. By degrading extracellular cGAMP, ENPP1 dampens anti-tumor

immune responses, making it a compelling target for cancer immunotherapy. This technical

guide provides an in-depth overview of the discovery and development of Enpp-1-IN-17, a

potent and selective inhibitor of ENPP1. This document details its mechanism of action,

chemical synthesis, and the experimental methodologies used for its characterization,

presenting a comprehensive resource for researchers in the field of drug discovery and

immuno-oncology.

Introduction: The Role of ENPP1 in Immuno-
oncology
The cGAS-STING pathway is a crucial component of the innate immune system responsible for

detecting cytosolic DNA, a hallmark of cellular damage or viral infection, and initiating an

immune response through the production of type I interferons. Cancer cells often release

cGAMP into the tumor microenvironment, which can activate the STING pathway in

surrounding immune cells, leading to an anti-tumor response.
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However, the extracellular enzyme ENPP1 acts as a negative regulator of this pathway by

hydrolyzing cGAMP, thereby suppressing this anti-tumor immunity.[1][2] Elevated ENPP1

expression has been correlated with poor prognosis in various cancers.[3] Inhibition of ENPP1

presents a promising therapeutic strategy to enhance the endogenous anti-tumor immune

response by increasing the local concentration and half-life of cGAMP.[4]

Discovery of Enpp-1-IN-17
Enpp-1-IN-17, also identified as "example 274" in patent literature and assigned CAS number

2289736-54-3, is a potent inhibitor of ENPP1. Its discovery stemmed from structure-aided drug

design and optimization of a quinazoline-based chemical scaffold.

Chemical Structure
The chemical structure of Enpp-1-IN-17 is 1-Hydroxy-4-{[3-(4-

morpholinyl)phenyl]amino}pyrido[2,3-d]pyrimidin-2(1H)-one.

Molecular Formula: C₁₈H₂₄N₄O₂

Synthesis
The synthesis of Enpp-1-IN-17 involves a multi-step process. While the specific patent for this

exact compound as an ENPP1 inhibitor is not publicly available, a general synthetic route can

be inferred from related quinazoline-based ENPP1 inhibitors. The synthesis is described as

being similar to that of "example 144" in patent WO2011075747A1, which, although targeting a

different enzyme, provides a basis for the chemical methodology. The synthesis generally

involves the construction of the core pyrido[2,3-d]pyrimidine ring system followed by the

coupling of the morpholinylphenylamino side chain.

Mechanism of Action and Signaling Pathway
Enpp-1-IN-17 functions as a competitive inhibitor of ENPP1, blocking the active site of the

enzyme and preventing the hydrolysis of its primary substrate, cGAMP. This leads to an

accumulation of extracellular cGAMP in the tumor microenvironment, which can then be taken

up by surrounding immune cells, such as dendritic cells, to activate the STING pathway.
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Figure 1: Mechanism of Action of Enpp-1-IN-17.
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Quantitative Data
The following table summarizes the available quantitative data for Enpp-1-IN-17.

Parameter Value Substrate Reference

Ki (Inhibition

Constant)
100 nM - 1 µM cGAMP [5]

Ki (Inhibition

Constant)
> 1 µM ATP [5]

Selectivity Ratio

(cGAMP vs. ATP)
> 6.4 - [5]

Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of ENPP1 inhibitors. The

following sections outline the general methodologies employed in the characterization of

compounds like Enpp-1-IN-17.

ENPP1 Inhibition Assay
A common method to assess ENPP1 inhibitory activity is a fluorescence-based assay.

ENPP1 Inhibition Assay Workflow
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Figure 2: Workflow for ENPP1 Inhibition Assay.

Methodology:
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Reagent Preparation: Prepare an assay buffer typically containing Tris-HCl, MgCl₂, and a

carrier protein like BSA to maintain enzyme stability.

Enzyme and Inhibitor Incubation: Add a fixed concentration of recombinant human ENPP1 to

the wells of a microplate. Subsequently, add varying concentrations of the test inhibitor

(Enpp-1-IN-17).

Substrate Addition: Initiate the enzymatic reaction by adding the substrate. This can be the

natural substrate cGAMP, with product formation detected by a secondary assay, or a

synthetic fluorogenic substrate that releases a fluorescent signal upon cleavage.

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a

specific duration.

Signal Detection: Measure the amount of product formed. For fluorogenic substrates, this

involves reading the fluorescence intensity. For cGAMP, this may involve a coupled-enzyme

assay or chromatographic separation and quantification.

Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to

a dose-response curve to determine the IC₅₀ value. The Ki value can be calculated from the

IC₅₀ using the Cheng-Prusoff equation, taking into account the substrate concentration and

its Km for the enzyme.

Cellular Assays for STING Pathway Activation
To confirm that ENPP1 inhibition leads to STING pathway activation in a cellular context,

reporter assays are often employed.

Methodology:

Cell Culture: Use a human cell line, such as THP-1 monocytes, which endogenously express

the cGAS-STING pathway components. These cells can be engineered to express a reporter

gene (e.g., luciferase or GFP) under the control of an interferon-stimulated response element

(ISRE).

Treatment: Treat the reporter cells with a fixed concentration of cGAMP in the presence of

varying concentrations of Enpp-1-IN-17.
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Incubation: Incubate the cells for a sufficient period to allow for cGAMP uptake, STING

activation, and reporter gene expression.

Reporter Gene Assay: Measure the expression of the reporter gene. For luciferase, this

involves cell lysis and addition of a luciferin substrate, followed by measurement of

luminescence.

Data Analysis: Increased reporter signal in the presence of the inhibitor indicates successful

inhibition of ENPP1 and subsequent activation of the STING pathway.

In Vivo Pharmacokinetic and Efficacy Studies
Preclinical evaluation in animal models is essential to assess the drug-like properties and anti-

tumor efficacy of ENPP1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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